What is N,N-Ethylene-bis(tetrabromophthalimide)
What is N,N-Ethylene-bis(tetrabromophthalimide)
An In-Depth Technical Guide to N,N'-Ethylene-bis(tetrabromophthalimide)
Foreword
N,N'-Ethylene-bis(tetrabromophthalimide) (EBTBP) stands as a significant molecule within the field of polymer science and material safety. As an additive flame retardant, its principal role is to mitigate the flammability of a wide range of polymeric materials, thereby enhancing safety in countless consumer and industrial applications. This guide is intended for researchers, material scientists, and professionals in product development who require a comprehensive technical understanding of EBTBP. We will move beyond a superficial overview to explore its synthesis, mechanism of action, analytical quantification, and toxicological profile, providing field-proven insights grounded in authoritative data.
Molecular Identity and Physicochemical Properties
EBTBP is a brominated organic compound characterized by a high bromine content and exceptional thermal stability, making it a premier choice for high-temperature polymer processing applications.
Nomenclature and Structure
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Systematic IUPAC Name: 4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione[1]
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CAS Registry Number: 32588-76-4[2]
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Common Synonyms: Saytex BT-93, BT-93W, Ethylenebis(tetrabromophthalimide), 1,2-Bis(tetrabromophthalimido)ethane[3][4]
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Molecular Formula: C₁₈H₄Br₈N₂O₄[2]
The molecular structure consists of two tetrabromophthalimide units linked by an ethylene bridge, a configuration that imparts significant thermal and chemical stability.
Physicochemical Data
The key physical and chemical properties of EBTBP are summarized in the table below. Its high melting point and low water solubility are critical to its performance as an additive flame retardant, ensuring it remains stable and does not leach from the polymer matrix under normal conditions.
| Property | Value | Source(s) |
| Molecular Weight | 951.47 g/mol | [2] |
| Appearance | White to off-white/yellow powder | [1][3] |
| Melting Point | ~446 - 450 °C (835 °F) | [2][3][4] |
| Density | ~2.67 g/cm³ | [3][4] |
| Bromine Content | ~67% (Theoretical) | |
| Water Solubility | Insoluble (<0.1 g/100 mL at 21°C) | [2][3] |
| Vapor Pressure | 2.5 x 10⁻²² mm Hg at 25°C (Estimated) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 9.80 (Estimated) | [1] |
Synthesis of N,N'-Ethylene-bis(tetrabromophthalimide)
The synthesis of EBTBP is typically achieved through the condensation reaction of tetrabromophthalic anhydride (TBPA) with ethylenediamine (EDA). Several patented methods exist, varying primarily in the choice of solvent and reaction conditions, which can influence the purity and color of the final product.
Primary Synthesis Pathway
The fundamental reaction involves two moles of TBPA reacting with one mole of EDA to form the bis-imide structure. This reaction proceeds via an intermediate amic acid, which then cyclizes upon heating to form the final imide product, releasing two molecules of water.
Caption: Gas-phase radical scavenging mechanism of EBTBP.
Applications in Polymer Systems
EBTBP is an additive flame retardant, meaning it is physically blended with the host polymer rather than chemically reacting with it. [3]Its excellent thermal stability allows it to be compounded into a wide variety of engineering thermoplastics that require high processing temperatures.
Key Applications Include:
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Polystyrenes: High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). [3]* Polyolefins: Polyethylene (PE) and Polypropylene (PP). [3]* Thermoplastic Polyesters: Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate (PET). [3]* Polyamides (Nylons) [3]* Polycarbonates (PC) [3]* Elastomers and Rubbers: Including Ethylene Propylene-Diene Terpolymers (EPDM). [3] Causality Insight: The non-blooming and high UV stability of EBTBP are critical for its use in applications like HIPS for electronic enclosures, where surface aesthetics and long-term performance are paramount. [3]Its white color allows for its use in color-sensitive products without significant tinting.
Analytical Methodologies
The quantification of EBTBP in a polymer matrix is essential for quality control, regulatory compliance, and research. The general approach involves extraction of the additive from the polymer followed by chromatographic analysis.
Workflow for Quantification
Caption: Standard workflow for analyzing EBTBP in polymers.
Experimental Protocol: Extraction and HPLC-UV Analysis
This protocol provides a representative method for determining the concentration of EBTBP in a polystyrene matrix.
Objective: To extract and quantify EBTBP from a High-Impact Polystyrene (HIPS) sample.
Materials & Equipment:
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HIPS sample containing EBTBP.
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Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC grade.
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Methanol, HPLC grade.
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EBTBP analytical standard.
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Soxhlet extraction apparatus or ultrasonic bath.
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Rotary evaporator.
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Volumetric flasks.
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Syringe filters (0.45 µm PTFE).
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reversed-phase C18 column.
Procedure:
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Sample Preparation: Cryogenically mill or grind the HIPS sample to a fine powder to maximize surface area for extraction. Accurately weigh a known amount (e.g., 1-2 g) of the powdered sample.
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Extraction:
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Soxhlet: Place the sample in a cellulose thimble and perform Soxhlet extraction with THF for 6-8 hours.
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Ultrasonication: Place the sample in a flask with a known volume of DCM. Sonicate in a heated bath (e.g., 60°C) for 1-2 hours. [5]3. Polymer Precipitation: After extraction, transfer the solvent to a beaker. Slowly add an anti-solvent (e.g., methanol) while stirring to precipitate the dissolved polystyrene.
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Isolation of Additive: Filter the mixture to remove the precipitated polymer. Collect the filtrate, which contains the dissolved EBTBP.
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Concentration & Reconstitution: Reduce the filtrate volume using a rotary evaporator. Quantitatively transfer the residue to a volumetric flask (e.g., 10 mL) and dilute to volume with the mobile phase (e.g., acetonitrile/water mixture).
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HPLC Analysis:
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Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
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Prepare a series of calibration standards of known EBTBP concentrations.
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Inject the standards and the sample onto the HPLC system.
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Analyze using a C18 column with a suitable mobile phase (e.g., isocratic acetonitrile) and detect the analyte using a UV detector at an appropriate wavelength (e.g., 280 nm). [5]7. Quantification: Construct a calibration curve from the standards. Determine the concentration of EBTBP in the sample solution from the curve and calculate the weight percentage in the original polymer sample.
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Self-Validation: The protocol's trustworthiness is established by running a matrix blank (polymer without EBTBP) to check for interferences and by spiking a known amount of EBTBP standard into a blank matrix and calculating the recovery rate. Good recovery (typically 90-110%) validates the extraction efficiency. [6]
Toxicological and Environmental Profile
The safety and environmental impact of flame retardants are of paramount importance. Extensive reviews have been conducted on EBTBP by various regulatory bodies.
Human Health
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Acute Toxicity: EBTBP exhibits very low acute oral toxicity, with an LD50 in rats greater than 7500 mg/kg. [7]It is not considered a skin irritant but may cause transient eye irritation. [7][8]* Genotoxicity: It has been found to be non-genotoxic in a range of standard assays (e.g., Ames test). [7]* Chronic Toxicity: Subchronic exposure studies in rats have not revealed remarkable adverse effects. [7]* Overall Assessment: Based on current data, regulatory bodies such as the Government of Canada have concluded that EBTBP is not harmful to human health at current levels of exposure. [9][10]
Environmental Fate
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Persistence: EBTBP is highly persistent and does not readily biodegrade in soil. [7]* Bioaccumulation: Due to its high molecular weight and very low water solubility, its potential for bioaccumulation in aquatic organisms is considered low. Studies on carp have shown low bioconcentration factors. [3][7]* Environmental Release: Release to the environment may occur during manufacturing or from the disposal of products containing the additive. [7][11]Due to its extremely low vapor pressure, if released to the air, it is expected to exist solely in the particulate phase. [1][11]* Overall Assessment: The Government of Canada has concluded that EBTBP is not entering the environment at levels that are harmful. [9] Expert Insight: While EBTBP itself shows a favorable toxicological profile, a critical consideration for all halogenated flame retardants is the potential formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) during incomplete combustion or improper incineration of treated materials. [7]Modern waste-to-energy facilities with high-temperature incineration and robust flue gas treatment are designed to mitigate these emissions.
Conclusion
N,N'-Ethylene-bis(tetrabromophthalimide) is a high-performance additive flame retardant valued for its exceptional thermal stability, high bromine content, and favorable safety profile. Its primary mechanism of action is through gas-phase radical quenching, which effectively inhibits the chemistry of fire. The well-established synthesis routes and analytical methods allow for consistent production and quality control. As a result, it remains a critical component for ensuring the fire safety of numerous engineering plastics used in demanding applications. Future research may focus on further elucidating its condensed-phase activity and developing even more sustainable end-of-life options for products containing this and other flame retardants.
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